molecular formula C8H9Br2NO5S B13657800 (2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B13657800
M. Wt: 391.04 g/mol
InChI Key: DZYBRGUNKNPEKM-UHFFFAOYSA-N
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Description

(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes bromine atoms and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit or activate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid apart is its unique combination of bromine atoms and functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO5S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)17(7,15)16/h3,6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYBRGUNKNPEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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